

Diethyl Aminomalonate Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Diethyl aminomalonate	
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This technical guide provides a detailed overview of the core physical properties of **diethyl aminomalonate** hydrochloride (CAS RN: 13433-00-6). A versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds, a thorough understanding of its physical characteristics is essential for its effective application.[1][2][3][4] This document outlines its key physical and spectral properties, supported by detailed experimental methodologies for their determination.

Core Physical and Chemical Properties

Diethyl aminomalonate hydrochloride is a white to slightly yellow crystalline powder.[4] It is recognized for its utility as a building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[4]



Property	Value	References
Molecular Formula	C7H14CINO4	[1][2][5]
Molecular Weight	211.64 g/mol	[1][2][5]
Melting Point	162 - 170 °C (decomposes)	[1][6][7][8]
Appearance	White to off-white or slightly yellow crystalline powder	[4][9][10]
Solubility	Soluble in water, Chloroform, and DMSO.	[9][11]
Hygroscopicity	Hygroscopic	[3][12]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of **diethyl aminomalonate** hydrochloride.

Spectroscopy	Description
¹H NMR	Spectra available, typically run in CDCl ₃ .
¹³ C NMR	Spectra available.
Infrared (IR)	Spectra available, often obtained as a KBr disc or Nujol mull.[1]
Mass Spectrometry	Mass spectra are available for this compound. [13]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of **diethyl aminomalonate** hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.



Protocol:

- Sample Preparation: A small amount of the finely powdered, dry crystalline sample is packed into a capillary tube to a height of 1-2 mm.[7]
- Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or similar device) is used.[9][12]
- Measurement:
 - An initial rapid heating can be performed to determine an approximate melting range.
 - For an accurate measurement, the sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[12]
- Data Recording: The temperature at which the first liquid appears (onset of melting) and the
 temperature at which the last solid crystal disappears (completion of melting) are recorded
 as the melting point range.[7][12] A sharp melting range (typically 1-2 °C) is indicative of a
 pure compound.[7]

Solubility Determination

Understanding the solubility of **diethyl aminomalonate** hydrochloride is crucial for its use in reactions and purification processes.

Protocol:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, diethyl ether) are used.
- Procedure:
 - A small, measured amount of the solid (e.g., 10-20 mg) is placed in a test tube.
 - A small volume of the solvent (e.g., 0.5 mL) is added.[14]
 - The mixture is agitated vigorously.



- Observation: The mixture is observed to determine if the solid dissolves completely, partially, or not at all. A substance is generally considered soluble if a homogeneous solution is formed.[15]
- pH Testing (for aqueous solutions): If the compound dissolves in water, the pH of the resulting solution can be tested with pH paper to determine if it is acidic, basic, or neutral.[14]
 [15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of **diethyl aminomalonate** hydrochloride.

Protocol:

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrument Setup: The NMR spectrometer is set up by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - For ¹H NMR, standard acquisition parameters are used.
 - For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance signal-to-noise.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):



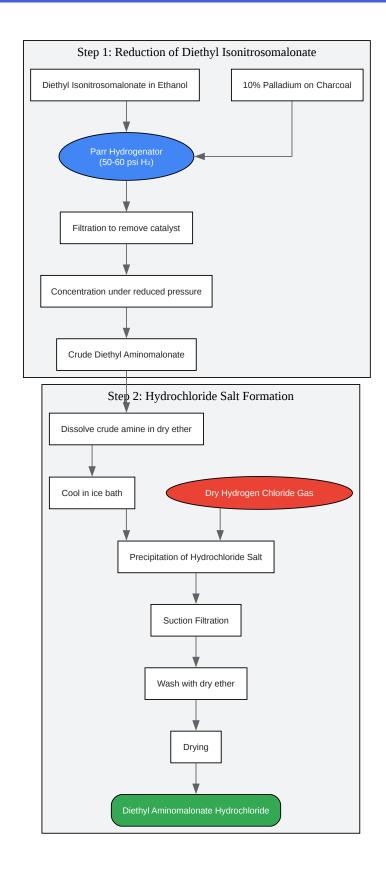
• Sample Preparation:

- A small amount of the solid sample (1-2 mg) is finely ground with an agate mortar and pestle.
- The ground sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.
- Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.
- Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Synthesis Workflow

Diethyl aminomalonate hydrochloride is typically synthesized via the reduction of diethyl isonitrosomalonate, followed by treatment with hydrogen chloride.[1] The following diagram illustrates a typical laboratory-scale synthesis workflow.





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Caption: Synthesis workflow for **diethyl aminomalonate** hydrochloride.



This guide provides a foundational understanding of the physical properties of **diethyl aminomalonate** hydrochloride, essential for its application in research and development. The provided protocols offer standardized methods for the verification of these properties.

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